molecular formula C19H22N2O2S B2613823 1-(4-acetylphenyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide CAS No. 900019-02-5

1-(4-acetylphenyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide

Cat. No.: B2613823
CAS No.: 900019-02-5
M. Wt: 342.46
InChI Key: QPZHKMARMVSIIB-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆) :

  • Piperidine protons : Resonate as multiplet signals at δ 1.5–2.5 ppm (axial/equatorial H) and δ 2.7–3.3 ppm (N-CH₂).
  • Acetylphenyl group :
    • Aromatic protons: δ 7.5–7.9 ppm (doublets, J = 8.5 Hz).
    • Acetyl methyl: δ 2.5 ppm (singlet).
  • Thienylmethyl group :
    • Thiophene protons: δ 6.8–7.4 ppm (multiplet).
    • Methylene (-CH₂-): δ 4.0–4.5 ppm (triplet, J = 6.2 Hz).
  • Amide proton : Absent due to N-alkylation.

¹³C NMR (100 MHz, DMSO-d₆) :

  • Carbonyl groups :
    • Amide: δ 165–168 ppm .
    • Acetyl: δ 200–205 ppm .
  • Aromatic carbons :
    • Benzene: δ 125–140 ppm .
    • Thiophene: δ 120–130 ppm .
  • Piperidine carbons : δ 25–55 ppm .

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) yields characteristic fragments:

  • Molecular ion peak : m/z 342.5 (M⁺·).
  • Major fragments :
    • m/z 246.3 : Loss of thienylmethyl group (C₅H₅S).
    • m/z 105.1 : Acetylphenyl fragment (C₈H₇O).
    • m/z 97.0 : Thiophenemethyl ion (C₅H₅S⁺).
  • Base peak : m/z 58.1 (piperidine ring fragment).

Infrared (IR) Absorption Characteristics

Key IR bands (KBr pellet, cm⁻¹):

  • C=O stretches :
    • Amide: 1640–1680 (strong).
    • Acetyl: 1690–1710 (sharp).
  • Aromatic C=C : 1500–1600 (moderate).
  • Thiophene C-S : 670–710 (strong).
  • Aliphatic C-H : 2800–3000 (stretching).
Spectroscopic Data Summary
Technique Key Peaks/Patterns
¹H NMR δ 7.5–7.9 (aromatic), δ 2.5 (acetyl)
¹³C NMR δ 165–168 (amide), δ 200–205 (acetyl)
Mass Spectrometry m/z 342.5 (M⁺·), m/z 246.3 (major fragment)
IR Spectroscopy 1640–1710 cm⁻¹ (C=O), 670–710 cm⁻¹ (C-S)

Properties

IUPAC Name

1-(4-acetylphenyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-14(22)15-4-6-17(7-5-15)21-10-8-16(9-11-21)19(23)20-13-18-3-2-12-24-18/h2-7,12,16H,8-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZHKMARMVSIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-acetylphenyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the acetylphenyl and thienylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-acetylphenyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring and the thienyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Analgesic Properties

The compound has been studied for its analgesic effects. Research indicates that derivatives of piperidine, including this compound, exhibit significant analgesic activity comparable to that of morphine. For example, studies have shown that certain piperidine derivatives can effectively alleviate pain by acting on opioid receptors, which are crucial in pain modulation .

Case Study: Analgesic Activity Assessment

  • Study Design : A series of piperidine derivatives were synthesized and evaluated for their analgesic activity using animal models.
  • Results : The most active derivatives demonstrated potency similar to morphine, suggesting that 1-(4-acetylphenyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide could be a promising candidate for further development as an analgesic agent.

Anti-Cancer Activity

The compound has also been explored for its potential anti-cancer properties. Research into related piperidine compounds has revealed their ability to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anti-Proliferative Effects

  • Target : Human liver cancer cell line HepG2.
  • Methodology : The compound was tested for its cytotoxic effects using MTT assays.
  • Findings : A representative derivative exhibited an IC50 value of 11.3 μM, indicating significant anti-proliferative activity and the ability to induce apoptosis in cancer cells.

Multi-Target Drug Development

This compound serves as a potential scaffold for developing multi-target inhibitors. Recent studies have highlighted the importance of multitarget drugs in cancer therapy due to their ability to simultaneously inhibit multiple pathways involved in tumor progression .

Research Insights

  • Targets Identified : Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Extracellular signal-Regulated Kinase 2 (ERK-2), and Abl-1 kinase.
  • Findings : Compounds based on this scaffold showed promising results in inhibiting these targets, suggesting that they could be developed into effective cancer therapeutics.

Structural Characterization and Synthesis

The synthesis of this compound involves several steps that include the formation of the piperidine ring and the introduction of functional groups that enhance its biological activity. Techniques such as NMR spectroscopy and elemental analysis are commonly employed to characterize the structure of synthesized compounds .

Summary of Applications

ApplicationDescriptionReferences
Analgesic PropertiesExhibits significant pain relief comparable to morphine ,
Anti-Cancer ActivityInduces apoptosis in cancer cells; effective against HepG2 cell line ,
Multi-Target Drug DevelopmentPotential scaffold for inhibitors targeting multiple cancer pathways ,

Mechanism of Action

The mechanism of action of 1-(4-acetylphenyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Piperidinecarboxamides

Compound Name Piperidine N-Substituent Carboxamide N-Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Activity References
1-(4-Acetylphenyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide (Main Compound) 4-Acetylphenyl 2-Thienylmethyl C19H21N3O2S 377.48* Aromatic heterocycles; potential receptor binding -
1-(4-Acetylphenyl)-N-[2-(dimethylamino)ethyl]-4-piperidinecarboxamide 4-Acetylphenyl 2-(Dimethylamino)ethyl C20H30N4O2 358.48 Enhanced solubility due to polar amine
1-(2-Pyrazinyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide 2-Pyrazinyl 2-Thienylmethyl C15H18N4OS 302.39 Reduced steric bulk; pyrazinyl electronics
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide 4-Methylphenylsulfonyl 2-Phenylethyl C22H26N2O3S 398.52* Sulfonyl group; protease inhibition potential
Capivasertib (Therapeutic Agent) 7H-Pyrrolo[2,3-d]pyrimidin-4-yl 4-Chlorophenyl derivative C21H25ClN6O2 428.92 Clinically approved for oncology targets

*Calculated based on structural analysis.

Key Observations and Trends

Impact of Piperidine N-Substituents

  • Heterocycles : Substitution with pyrazinyl () or pyrrolopyrimidinyl (Capivasertib, ) groups may enhance interactions with enzymatic active sites, as seen in kinase inhibitors .

Carboxamide N-Substituent Modifications

  • Thienylmethyl vs. In contrast, dimethylaminoethyl () increases polarity and solubility, which is advantageous in drug design .
  • Sulfonyl and Phenylethyl Groups : Sulfonyl substituents () are common in protease inhibitors, while phenylethyl groups may enhance lipophilicity and blood-brain barrier penetration .

Pharmacological Implications

  • Antimicrobial Activity : Piperidine-4-carboxamides with bulky aromatic substituents (e.g., methoxy-naphthyridinyl in ) demonstrate activity against Mycobacterium abscessus by targeting DNA gyrase. The Main Compound’s acetylphenyl group may similarly target bacterial enzymes .
  • Antiviral Screening : Compounds like StA-IE1-3 (1-(3,5-dichloro-4-pyridinyl)-4-piperidinecarboxamide, ) highlight the role of halogenated pyridinyl groups in antiviral activity. The Main Compound’s thienylmethyl group could be explored in similar screens .

Physicochemical Properties

  • Molecular Weight : The Main Compound (377.48 g/mol) falls within the typical range for drug-like molecules (300–500 g/mol), similar to Capivasertib (428.92 g/mol) .
  • Polarity: Thienylmethyl and acetylphenyl groups balance hydrophobicity, while sulfonyl () or dimethylaminoethyl () substituents modulate solubility .

Biological Activity

The compound 1-(4-acetylphenyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H16_{16}N2_{2}O2_{2}S
  • Molecular Weight : 288.36 g/mol

Structural Features

  • The compound features a piperidine ring, which is known for its versatility in medicinal chemistry.
  • The acetophenyl and thienylmethyl substituents contribute to its potential interactions with biological targets.

Antitumor Activity

Research has demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with acetophenone moieties have shown better anticancer activity compared to standard treatments like cisplatin. In vitro studies indicated that certain derivatives displayed IC50_{50} values as low as 0.19 μM against various cancer cell lines, including A549 and HeLa cells .

The biological activity of this compound may be attributed to its ability to inhibit specific kinases involved in cancer progression. For example, piperidine derivatives have been explored as inhibitors for VEGFR-2 and ERK-2 kinases, which are crucial in tumor growth and metastasis . Molecular docking studies suggest that the compound interacts effectively with these targets, leading to apoptosis in cancer cells.

In Vitro Studies

A study evaluated the anti-proliferative effects of this compound against various human tumor cell lines. The results indicated considerable inhibition of cell growth across multiple lines, suggesting broad-spectrum anticancer potential .

In Vivo Studies

In vivo studies are essential for validating the therapeutic potential of this compound. Preliminary investigations have shown that related piperidine derivatives reduced tumor size in animal models, supporting the findings from in vitro assays .

Summary of Biological Activities

Activity TypeTargeted CellsIC50_{50} (μM)Reference
Antitumor ActivityA549 (Lung Cancer)0.19
Antitumor ActivityHeLa (Cervical Cancer)0.41
Kinase InhibitionVEGFR-211.3
Kinase InhibitionERK-24.5

Q & A

Q. What are the recommended synthetic routes for 1-(4-acetylphenyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a piperidine-4-carboxylic acid derivative with appropriate aromatic amines. For example, a multi-step approach may include:

Preparation of 4-piperidinecarboxylic acid intermediates via N-alkylation of piperidine with bromoacetylthiophene, followed by carboxamide formation using 4-acetylphenyl isocyanate.

Optimization of coupling reactions : Use of coupling agents like EDC/HOBt in DMF at 0–5°C improves amide bond formation efficiency. Elevated temperatures (e.g., 40–50°C) may reduce reaction time but risk side-product formation .

Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) achieves >95% purity. Yield varies (45–70%) depending on steric hindrance from the thienylmethyl group .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the acetylphenyl aromatic protons (δ 7.8–8.2 ppm) and thiophene protons (δ 6.9–7.3 ppm). The piperidine carboxamide carbonyl appears at ~170 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and acetyl C=O (~1680 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected at m/z 357.15) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar piperidinecarboxamides?

Methodological Answer: Discrepancies in NMR shifts (e.g., piperidine ring protons) often arise from conformational flexibility or solvent effects. Strategies include:

  • Variable Temperature NMR : Assess dynamic rotational barriers of the piperidine ring.
  • X-ray Crystallography : Definitive structural assignment via crystal lattice analysis (e.g., bond angles, torsion angles) .
  • Comparative DFT Calculations : Simulate NMR shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis set to match experimental data .

Q. What in vitro models are suitable for evaluating this compound’s bioactivity, and how should assays be designed?

Methodological Answer:

  • Target Selection : Prioritize receptors with homology to piperidinecarboxamide-binding proteins (e.g., sigma-1 receptors, serotonin transporters) .
  • Assay Design :
    • Binding Affinity : Radioligand displacement assays (³H-labeled antagonists, IC₅₀ determination).
    • Functional Activity : Calcium flux assays (FLIPR) for GPCR activation/inhibition.
    • Metabolic Stability : Microsomal incubation (human liver microsomes, t₁/₂ measurement) .
  • Data Interpretation : Normalize to positive controls (e.g., haloperidol for sigma-1) and account for thiophene-mediated CYP450 interactions .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier penetration (logBB) based on lipophilicity (cLogP ~2.8) and polar surface area (~65 Ų) .
  • Docking Studies : Use AutoDock Vina to map interactions with target receptors (e.g., hydrogen bonds between the carboxamide and Asp126 of sigma-1) .
  • ADMET Prediction : SwissADME or ADMETLab 2.0 to assess CYP inhibition risk (e.g., CYP2D6 due to thiophene) and plasma protein binding (>90% predicted) .

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